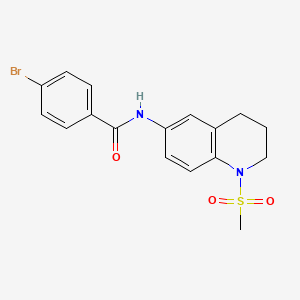

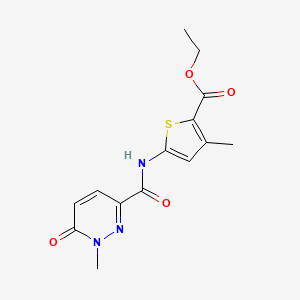

![molecular formula C17H13N3O2S B2356083 N-(4-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)呋喃-2-甲酰胺 CAS No. 893987-50-3](/img/structure/B2356083.png)

N-(4-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

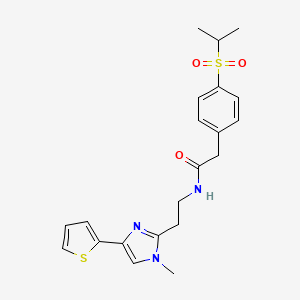

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide, also known as MITF, is a chemical compound that has been studied for its potential applications in scientific research. MITF is a heterocyclic organic compound that contains both imidazole and thiazole rings, and has a furan-2-carboxamide moiety attached to a phenyl ring.

科学研究应用

合成和结构分析

- 该化合物参与了各种杂环酰胺的合成,特别关注基于噻唑的结构。已经开发出精细的合成方法,将不同的有机化合物结合起来以获得所需的分子结构。这些方法通常涉及与其他有机化合物的反应,从而产生一系列结构多样的分子 (El’chaninov 和 Aleksandrov,2017)。

抗菌活性

- 研究已经证明了该化合物衍生物的抗菌性能。在研究中,对各种合成的化合物进行了针对一系列细菌和真菌物种的有效性测试。一些衍生物显示出显着的抗菌活性,表明在开发新的抗菌剂中具有潜在的应用 (Ur 等人,2004)。

在药理学应用中的潜力

- 该化合物已被研究其在药理学中的潜在应用。对其针对各种微生物的抗菌活性的研究揭示了有希望的结果。这表明进一步的研究可以发现潜在的医学应用,特别是在开发新的微生物感染治疗方法方面 (Cakmak 等人,2022)。

癌症研究和治疗

- 该化合物的衍生物已被探索其在癌症治疗中的潜力。研究重点在于合成特定的衍生物并分析它们的构效关系,特别是在靶向 FLT3 依赖性人类急性髓细胞白血病细胞系的情况下。这些研究有助于理解该化合物中的结构变异如何影响其在癌症治疗中的治疗潜力 (Lin 等人,2015)。

化学合成技术

- 该化合物一直是开发新的化学合成技术的核心。研究重点是创新方法,例如微波辅助合成,以有效地创建各种衍生物。合成方法的这些进步促进了有机化学的更广泛领域,并促进了探索具有潜在生物活性的新化合物的可能性 (Raval 等人,2012)。

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this coenzyme.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This affects various downstream metabolic processes that rely on coenzyme A, including the TCA cycle and fatty acid synthesis .

Pharmacokinetics

The compound was designed using in silico admet prediction, which suggests that its absorption, distribution, metabolism, excretion, and toxicity were considered during its design .

Result of Action

The compound exhibits potent antimycobacterial activity. It has shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range .

Action Environment

It’s worth noting that the compound’s activity was evaluated in vitro, suggesting that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .

属性

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-11-10-23-17-19-14(9-20(11)17)12-4-6-13(7-5-12)18-16(21)15-3-2-8-22-15/h2-10H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSVLJOMNPWEFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

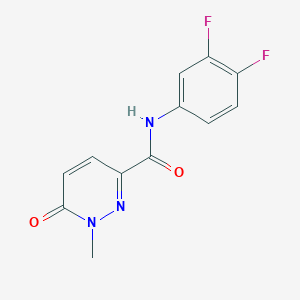

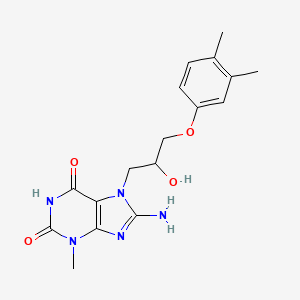

![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)

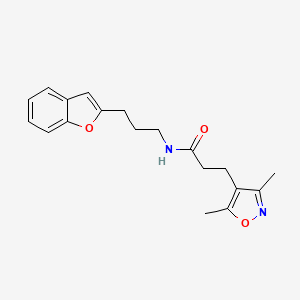

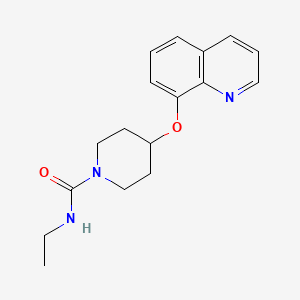

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)

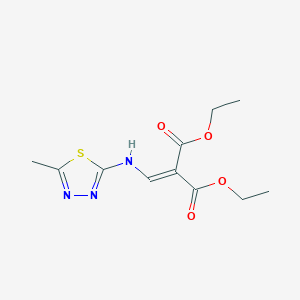

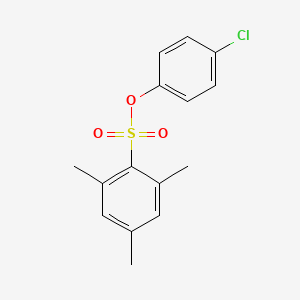

![4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B2356006.png)

![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2356008.png)